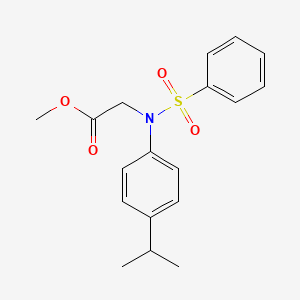
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate exerts its pharmacological effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been found to reduce the activation of macrophages and neutrophils, which play a key role in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has some limitations, including its relatively low stability and short half-life, which may limit its use in vivo.
Zukünftige Richtungen
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has great potential for future research in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some possible future directions for Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate research include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.
Conclusion:
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, or Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, is a glycine derivative that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate exhibits potent anti-inflammatory, analgesic, and antipyretic properties, and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has some limitations, including its relatively low stability and short half-life. Future research on Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate may include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.
Synthesemethoden
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using various methods, including the reaction of glycine with 4-isopropylbenzenesulfonyl chloride and methyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. Moreover, Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIKNILTNQOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


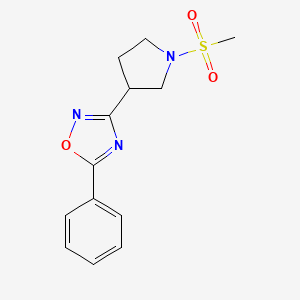
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)
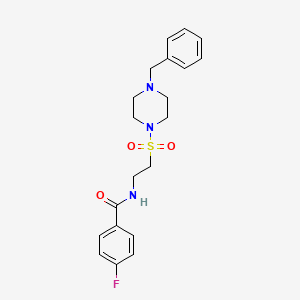

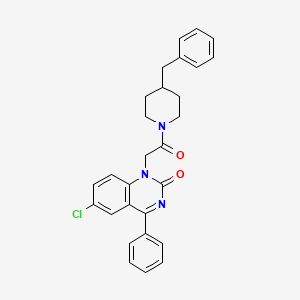

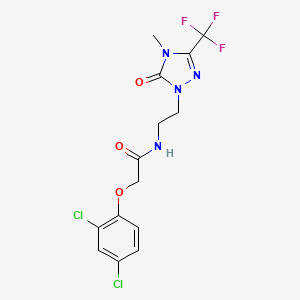
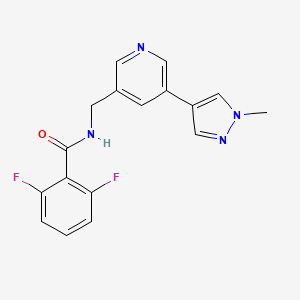
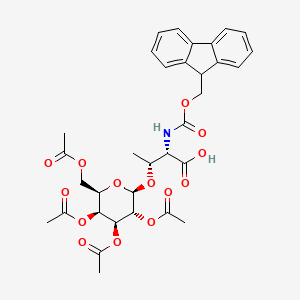
![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)